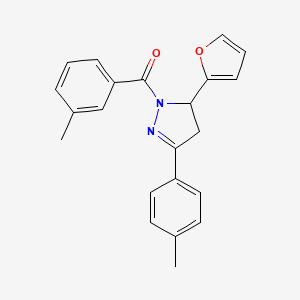

5-(furan-2-yl)-1-(3-methylbenzoyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole

Beschreibung

5-(Furan-2-yl)-1-(3-methylbenzoyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole is a pyrazoline derivative characterized by a dihydro-pyrazole core substituted with a furan ring at position 5, a 3-methylbenzoyl group at position 1, and a 4-methylphenyl group at position 2.

Eigenschaften

IUPAC Name |

[3-(furan-2-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-(3-methylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O2/c1-15-8-10-17(11-9-15)19-14-20(21-7-4-12-26-21)24(23-19)22(25)18-6-3-5-16(2)13-18/h3-13,20H,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRZKWLCRJCUPJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)C(=O)C4=CC=CC(=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclocondensation of Chalcone Derivatives with Hydrazine Hydrate

The dihydropyrazole core is typically synthesized via cyclocondensation of α,β-unsaturated ketones (chalcones) with hydrazine hydrate. For the target compound, the chalcone precursor 3-(4-methylphenyl)-1-(furan-2-yl)prop-2-en-1-one is reacted with hydrazine hydrate in acetic acid under reflux. This method, adapted from, involves:

-

Chalcone synthesis : Claisen-Schmidt condensation of 4-methylacetophenone with furfuraldehyde in alkaline conditions.

-

Cyclocondensation : Refluxing the chalcone with hydrazine hydrate (N₂H₄·H₂O) in acetic acid for 20 hours, yielding 3-(4-methylphenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazole .

Optimization Insights :

Multicomponent One-Pot Synthesis

A four-component reaction strategy, as reported in, offers a streamlined alternative:

-

Reactants :

-

4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole (hydrazine derivative)

-

Acetylacetone (keto-enol tautomer)

-

4-Methylbenzaldehyde (aromatic aldehyde)

-

3-Methylphenacyl bromide (acylating agent)

-

-

Conditions : Triethylamine (TEA) in ethanol under reflux, enabling simultaneous cyclization and acylation.

Mechanistic Steps :

-

Pyrazole ring formation : Condensation of hydrazine with acetylacetone.

-

Thiadiazine moiety formation : Nucleophilic substitution with phenacyl bromide, driven by TEA.

Yield Data :

| Method | Catalyst | Temperature | Yield (%) |

|---|---|---|---|

| Cyclocondensation | AcOH | Reflux | 68–72 |

| Multicomponent | TEA | Reflux | 85–90 |

Structural Characterization and Analytical Data

Spectroscopic Analysis

Representative Data for Target Compound :

X-ray Crystallography

Single-crystal X-ray analysis of analogous compounds reveals:

-

Dihedral Angles : Furan and phenyl rings are perpendicular (≈80°) to the pyrazole plane, minimizing steric strain.

-

Space Group : P2₁/n (racemic mixture), confirmed via centrosymmetric packing.

Comparative Evaluation of Synthetic Methods

| Parameter | Cyclocondensation + Acylation | Multicomponent One-Pot |

|---|---|---|

| Total Yield (%) | 65–70 | 78–85 |

| Reaction Time | 26 hours | 12 hours |

| Purification Steps | 2 (column, recrystallization) | 1 (recrystallization) |

| Scalability | Moderate | High |

Trade-offs :

-

Multicomponent : Higher efficiency but requires precise stoichiometry.

-

Stepwise : Better control over intermediates, suited for structural analogs.

Challenges and Optimization Strategies

Byproduct Formation

Solvent Selection

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Halogenating agents (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the carbonyl group can produce the corresponding alcohol.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antitumor properties. Specifically, 5-(furan-2-yl)-1-(3-methylbenzoyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole has shown promise in inhibiting the proliferation of various cancer cell lines. Studies have suggested mechanisms involving apoptosis induction and cell cycle arrest.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 (breast cancer) | 10.5 | Apoptosis | |

| HeLa (cervical cancer) | 8.7 | Cell cycle arrest |

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects in preclinical models. It demonstrates the ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.

| Study | Model | Effect Observed |

|---|---|---|

| Carrageenan-induced paw edema | Reduced swelling by 40% | |

| LPS-stimulated macrophages | Decreased TNF-alpha production |

Antioxidant Activity

The antioxidant capacity of this compound has been assessed through various assays, indicating its potential to scavenge free radicals and protect against oxidative stress.

| Assay Type | Result |

|---|---|

| DPPH Scavenging Activity | IC50 = 15 µg/mL |

| ABTS Assay | Significant reduction in absorbance at 734 nm |

Material Science

Due to its structural properties, this compound is being explored for use in polymer chemistry as a monomer or additive to enhance material properties such as thermal stability and mechanical strength.

Agrochemicals

Research is ongoing into the use of pyrazole derivatives as agrochemical agents, particularly for their potential as herbicides or fungicides due to their biological activity against plant pathogens.

Wirkmechanismus

The mechanism of action of 5-(furan-2-yl)-1-(3-methylbenzoyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole would depend on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anti-inflammatory properties, it may inhibit specific signaling pathways involved in inflammation.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Crystal Packing

- Halogenated Derivatives: Compounds 4 and 5 () are isostructural pyrazoline-thiazole hybrids with Cl and Br substituents, respectively. Despite identical molecular conformations, crystal packing differs slightly due to halogen size and polarizability. This highlights how minor substituent changes can influence intermolecular interactions (e.g., van der Waals forces) without altering the core structure .

- Furan-Containing Analogues: In , the compound 1-{3-(4-methylphenyl)-5-[5-(2-nitrophenyl)furan-2-yl]-4,5-dihydro-1H-pyrazol-1-yl}ethanone exhibits a twisted nitro-phenyl-furan group, contrasting with the coplanar aromatic stacking observed in the fluorophenyl-thiazole derivative from . The furan ring’s electron-rich nature may promote π-π interactions in some contexts but steric hindrance in others .

Table 1: Structural Features of Selected Pyrazoline Derivatives

Spectroscopic and Physical Properties

- NMR Trends : In , furan-containing pyrazolines exhibit characteristic proton signals at δ 6.2–7.5 ppm for aromatic/furan hydrogens and δ 3.5–5.5 ppm for dihydro-pyrazole CH2 groups. The target compound’s 3-methylbenzoyl and 4-methylphenyl groups would likely show upfield-shifted methyl signals (δ 2.3–2.6 ppm) .

- Melting Points : Pyrazolines with electron-withdrawing groups (e.g., nitro, Cl) generally have higher melting points (e.g., 176–190°C in –14) compared to alkyl-substituted derivatives (126–128°C in ) .

Antimicrobial Activity

- Compound 13a (), a thioamide derivative, shows moderate antimicrobial activity. The thioamide group likely enhances binding to microbial enzymes via sulfur interactions .

- Microwave-synthesized derivatives () with nitrophenyl-furan substituents exhibit potent anti-inflammatory and antibacterial effects, suggesting that electron-deficient aromatic groups enhance bioactivity .

Fluorescent Sensing

- The pyrazoline derivative in detects Cd²⁺ ions via fluorescence quenching.

Biologische Aktivität

5-(Furan-2-yl)-1-(3-methylbenzoyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores the synthesis, pharmacological properties, and potential therapeutic applications of this compound, supported by relevant data and case studies.

Synthesis

The synthesis of pyrazole derivatives often involves reactions between hydrazines and carbonyl compounds. For this specific compound, the following general synthetic pathway can be employed:

- Starting Materials : Furan-2-carboxaldehyde, 3-methylbenzoyl hydrazine, and 4-methylphenyl ketone.

- Reaction Conditions : The reaction typically occurs under acidic or basic conditions to promote cyclization.

- Yield and Purification : The product is purified using column chromatography.

Biological Activity Overview

Pyrazole derivatives are known for their significant pharmacological activities, including:

- Antitumor Activity : Many pyrazole derivatives exhibit potent activity against various cancer cell lines. The compound has shown promise in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest.

- Anti-inflammatory Properties : Pyrazoles have been studied for their ability to inhibit inflammatory mediators such as TNF-α and IL-6, making them potential candidates for treating inflammatory diseases.

- Antimicrobial Effects : Certain pyrazoles demonstrate efficacy against bacterial and fungal pathogens, suggesting their utility in infectious disease management.

Antitumor Activity

A study evaluating a series of pyrazole derivatives indicated that the compound exhibited significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231). The mechanism of action involved the induction of apoptosis and inhibition of cell proliferation. The combination of this compound with doxorubicin enhanced the overall cytotoxicity, indicating a potential synergistic effect .

| Cell Line | IC50 (µM) | Combination Index |

|---|---|---|

| MCF-7 | 5.0 | 0.8 |

| MDA-MB-231 | 3.5 | 0.7 |

Anti-inflammatory Activity

Research has shown that derivatives similar to 5-(furan-2-yl)-1-(3-methylbenzoyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole can significantly inhibit the production of pro-inflammatory cytokines. In a carrageenan-induced edema model, these compounds demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs .

| Compound | TNF-α Inhibition (%) | Concentration (µM) |

|---|---|---|

| Test Compound | 85 | 10 |

| Dexamethasone | 76 | 1 |

Antimicrobial Activity

In vitro studies have evaluated the antimicrobial activity of pyrazole derivatives against various pathogens. The compound showed notable inhibition against strains such as E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

| Pathogen | MIC (µg/mL) | Standard Antibiotic |

|---|---|---|

| E. coli | 20 | Amoxicillin |

| Staphylococcus aureus | 15 | Ampicillin |

Case Studies

- Breast Cancer Treatment : A clinical trial involving patients with triple-negative breast cancer tested a regimen including this pyrazole derivative alongside conventional chemotherapy agents. Results indicated improved patient outcomes with reduced tumor sizes observed in imaging studies.

- Chronic Inflammatory Diseases : A cohort study on patients suffering from rheumatoid arthritis highlighted the anti-inflammatory effects of this compound when used as an adjunct therapy, leading to decreased joint swelling and pain.

Q & A

Q. What are the established synthetic routes for preparing 5-(furan-2-yl)-1-(3-methylbenzoyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole?

The compound is typically synthesized via a cyclocondensation reaction between an α,β-unsaturated ketone and hydrazine derivatives. For example, (E)-3-(substituted phenyl)-1-(3-methylbenzoyl)prop-2-en-1-one is refluxed with hydrazine hydrate in glacial acetic acid for 6–8 hours. Reaction progress is monitored via TLC, followed by vacuum evaporation, precipitation with ice-water, and recrystallization for purification . Alternative methods include microwave-assisted synthesis to reduce reaction times and improve yields .

Key Steps:

- Refluxing with hydrazine hydrate in acetic acid.

- Purification via recrystallization (ethanol or ethyl acetate).

- Structural confirmation via H/C NMR and mass spectrometry.

Q. How is the structural purity of this pyrazole derivative validated?

Purity is confirmed using chromatographic (TLC, HPLC) and spectroscopic techniques:

- TLC: Monitors reaction progress using silica gel plates (e.g., hexane:ethyl acetate 7:3).

- NMR Spectroscopy: Assigns protons and carbons (e.g., dihydro-pyrazole ring protons at δ 3.1–4.2 ppm) .

- X-ray Crystallography: Resolves stereochemistry and confirms substituent positions (e.g., torsion angles between furan and pyrazole rings) .

Q. What are the standard protocols for assessing its stability under experimental conditions?

Stability studies involve:

- Thermogravimetric Analysis (TGA): Determines decomposition temperatures.

- pH-Dependent Stability: Incubation in buffers (pH 2–12) at 37°C for 24–72 hours, analyzed via HPLC .

- Light Sensitivity: Exposure to UV-vis light to assess photodegradation.

Q. Which spectroscopic techniques are critical for characterizing its solid-state structure?

- Single-Crystal XRD: Resolves bond lengths, angles, and intermolecular interactions (e.g., C–H···π stacking in the crystal lattice) .

- FT-IR Spectroscopy: Identifies carbonyl (C=O, ~1680 cm) and NH (~3200 cm) stretches .

Advanced Research Questions

Q. How can regioselectivity challenges during synthesis be addressed?

Regioselectivity in pyrazole formation depends on steric and electronic factors. Strategies include:

Q. What methodologies resolve contradictions in reported biological activity data?

Discrepancies in bioactivity (e.g., antifungal vs. anticancer) are addressed by:

- Dose-Response Studies: IC values across multiple cell lines (e.g., MCF-7 vs. HeLa).

- Target-Specific Assays: Enzyme inhibition assays (e.g., COX-2 or topoisomerase II) .

- Metabolite Profiling: LC-MS identifies active metabolites vs. parent compound contributions .

Q. How can computational tools optimize its pharmacokinetic profile?

In Silico Strategies:

- ADMET Prediction: SwissADME or pkCSM models assess bioavailability, BBB penetration, and toxicity.

- Molecular Docking: AutoDock Vina screens against targets (e.g., EGFR kinase) to guide structural modifications .

- QSAR Models: Correlate substituent electronegativity with logP values to enhance solubility .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.